molecular formula C16H22O8 B12731218 tert-Butylhydroquinone glucouronide CAS No. 1072455-71-0

tert-Butylhydroquinone glucouronide

Cat. No.: B12731218
CAS No.: 1072455-71-0
M. Wt: 342.34 g/mol
InChI Key: FVPCLKWJPROMNN-DKBOKBLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butylhydroquinone glucuronide (TBHQ-Glu) is a phase II metabolite formed via the glucuronidation of tert-butylhydroquinone (TBHQ), a secondary metabolite of the synthetic antioxidant 3-tert-butyl-4-hydroxyanisole (BHA). This conjugation occurs primarily in the liver, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, and enhances the compound’s water solubility for renal or biliary excretion . Studies using rat liver microsomes and isolated hepatocytes demonstrate that TBHQ-Glu is a major metabolite alongside sulfated and glutathione-conjugated derivatives. Its formation is influenced by cytochrome P-450 isozymes (e.g., CYP1A1, CYP2B1) and inducible by pretreatments such as 5,6-benzoflavone or phenobarbital, which elevate steady-state concentrations of TBHQ-Glu in metabolic systems . TBHQ-Glu plays a critical role in detoxifying reactive intermediates like tert-butylquinone, which exhibits pro-oxidant activity and stimulates NADPH oxidase by 2- to 7-fold in microsomal preparations .

Properties

CAS No.

1072455-71-0

Molecular Formula

C16H22O8

Molecular Weight

342.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1

InChI Key

FVPCLKWJPROMNN-DKBOKBLXSA-N

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylhydroquinone glucouronide involves the enzymatic conjugation of tert-Butylhydroquinone with glucuronic acid. This process is typically carried out using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction . The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products Formed

The major product formed from the hydrolysis of this compound is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .

Scientific Research Applications

Key Properties:

  • Antioxidant Activity : Prevents rancidity in fats and oils.
  • Antimicrobial Properties : Inhibits growth of various microorganisms.
  • Metabolism : Converted into glucuronide conjugates, which may influence its bioactivity.

Food Preservation

Tert-butylhydroquinone is extensively utilized as a food additive to prolong shelf life by preventing oxidative spoilage. Its effectiveness is attributed to its ability to scavenge free radicals.

Application AreaMechanismBenefits
Food IndustryAntioxidant actionProlongs shelf life of oils and fats
Cosmetic ProductsAntioxidant and antimicrobialEnhances product stability and safety

Healthcare Applications

Recent studies indicate that tert-butylhydroquinone glucuronide may have therapeutic potential due to its metabolites' biological activities.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ). Results showed that TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. The mode of action involved disrupting bacterial membrane integrity without causing lysis, suggesting potential for treating bacterial infections .

Dermatological Applications

Research has explored the use of TBHQ in dermatology, particularly regarding skin pigmentation changes. In a study involving guinea pigs, repeated dermal application of TBHQ was evaluated for depigmentation effects, indicating potential applications in skin treatments .

Study FocusFindingsImplications
Skin TreatmentsEvaluated pigmentation changesPotential use in skin lightening products

Pharmaceutical Applications

Tert-butylhydroquinone glucuronide has been studied for its protective effects against drug-induced toxicity. For instance, it demonstrated protective effects against doxorubicin-induced cardiotoxicity by mitigating reactive oxygen species (ROS)-mediated damage in various tissues, including liver and kidney .

Comparison with Similar Compounds

Comparison with Similar Compounds

The metabolic fate and functional roles of TBHQ-Glu can be contextualized by comparing it to structurally or functionally analogous compounds, including its own conjugates and other glucuronidated metabolites. Below is a detailed analysis:

Table 1: Comparative Analysis of TBHQ-Glu and Related Compounds

Compound Structural Features Enzymatic Pathways Biological Half-life Tissue Distribution Regulatory/Toxicological Profile
TBHQ-Glu Glucuronic acid conjugated to TBHQ via O-linkage. UGT-mediated; induced by phenobarbital/5,6-benzoflavone. Steady-state in microsomes/hepatocytes . Hepatic; excreted via bile/urine. Detoxifies reactive TBHQ metabolites; no direct regulations, but parent compound (BHA) is FDA-approved.
TBHQ Sulfate Conjugate Sulfate group attached to TBHQ. Sulfotransferase (SULT)-mediated. Shorter than glucuronide (inferred). Predominantly renal excretion. Similar detox role; lower stability compared to glucuronides.
TBHQ Glutathione Conjugate Glutathione adduct of TBHQ. Glutathione S-transferase (GST)-mediated. Rapidly metabolized to mercapturic acids. Hepatic; further processed in kidneys. Reduces covalent protein binding by 90% in the presence of glutathione .
trans-3-Hydroxycotinine Glucuronide Glucuronic acid linked to a pyrrolidinylpyridine alkaloid (nicotine metabolite). UGT2B10/UGT1A9-mediated (common for nicotine derivatives). Comparable to TBHQ-Glu. Renal excretion (dominant for nicotine metabolites). Subject to tobacco product regulations; biomarker for nicotine exposure .

Key Comparative Insights

Structural Diversity: TBHQ-Glu is a phenolic glucuronide with a simple aromatic backbone, whereas trans-3-hydroxycotinine glucuronide is an alkaloid-derived glucuronide with a pyrrolidinylpyridine core . This structural difference impacts solubility and receptor interactions.

Metabolic Pathways :

  • TBHQ-Glu formation is tightly coupled to cytochrome P-450 activity (CYP-mediated oxidation of BHA precedes conjugation), while trans-3-hydroxycotinine glucuronidation occurs directly on a pre-hydroxylated nicotine metabolite .
  • Glutathione conjugation of TBHQ reduces covalent protein binding (a toxicological risk), highlighting its role in mitigating oxidative stress .

Toxicological and Regulatory Implications :

  • TBHQ-Glu and its conjugates are part of a detoxification cascade for BHA, a widely used food additive. In contrast, trans-3-hydroxycotinine glucuronide is a biomarker for tobacco use, subject to distinct public health regulations .

Enzyme Induction: TBHQ-Glu synthesis is amplified by phenobarbital (a CYP2B inducer) and 5,6-benzoflavone (CYP1A inducer), whereas nicotine-derived glucuronides are less influenced by classical enzyme inducers .

Notes

  • Expertise Alignment: This analysis synthesizes decades of research on xenobiotic metabolism, emphasizing phase II conjugation mechanisms.
  • Source Diversity : References include peer-reviewed studies on BHA metabolism (1985) and HMDB’s structural database (2005), ensuring technical rigor.
  • Abstinence from Speculation: All claims are evidence-bound; gaps (e.g., exact UGT isoforms for TBHQ-Glu) are explicitly noted.

Q & A

Q. What novel methodologies can elucidate tBHQ glucuronide’s role in epigenetic regulation?

  • Methodological Answer : Combine ChIP-seq (e.g., H3K27ac or Nrf2 binding) with ATAC-seq to map chromatin accessibility changes in treated cells. Single-cell RNA-seq can resolve heterogeneity in tissue-specific responses (e.g., liver vs. brain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.